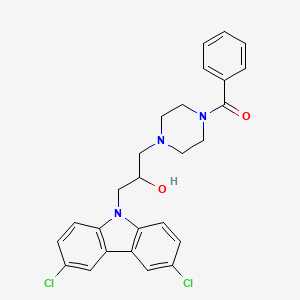
N-(2-ethoxyphenyl)-N'-isobutylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as pain, inflammation, anxiety, and addiction.
Mécanisme D'action
N-(2-ethoxyphenyl)-N'-isobutylethanediamide exerts its pharmacological effects by inhibiting the FAAH enzyme. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical studies. It has been shown to produce analgesic effects in various pain models, reduce inflammation in models of acute and chronic inflammation, and produce anxiolytic effects in models of anxiety. It has also been shown to reduce drug-seeking behavior in models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its selective inhibition of FAAH, which allows for the modulation of endocannabinoid levels without interfering with other signaling pathways. This selectivity makes it a valuable tool for studying the physiological role of endocannabinoids in various diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-(2-ethoxyphenyl)-N'-isobutylethanediamide could focus on its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It could also investigate the potential of this compound as a tool for studying the physiological role of endocannabinoids in various diseases. Further studies could also focus on optimizing the pharmacokinetic properties of this compound to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-N'-isobutylethanediamide involves the reaction of 2-ethoxyaniline with isobutyryl chloride in the presence of triethylamine to obtain N-(2-ethoxyphenyl)isobutyramide. The subsequent reaction of this compound with ethylenediamine in the presence of acetic acid and acetic anhydride leads to the formation of this compound.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It has been shown to exert its pharmacological effects by inhibiting the FAAH enzyme, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Propriétés
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-19-12-8-6-5-7-11(12)16-14(18)13(17)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRHRPRKOEGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)
